Cas no 1807011-48-8 (Ethyl 4-amino-5-cyanopicolinate)

Ethyl 4-amino-5-cyanopicolinate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-amino-5-cyanopicolinate
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- インチ: 1S/C9H9N3O2/c1-2-14-9(13)8-3-7(11)6(4-10)5-12-8/h3,5H,2H2,1H3,(H2,11,12)
- InChIKey: MTWAXCJZEYNUKU-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=C(C(C#N)=CN=1)N)=O)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 89
Ethyl 4-amino-5-cyanopicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029015817-1g |
Ethyl 4-amino-5-cyanopicolinate |
1807011-48-8 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
Alichem | A029015817-250mg |
Ethyl 4-amino-5-cyanopicolinate |
1807011-48-8 | 95% | 250mg |
$980.00 | 2022-03-31 |
Ethyl 4-amino-5-cyanopicolinate 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ethyl 4-amino-5-cyanopicolinateに関する追加情報
Ethyl 4-amino-5-cyanopicolinate (CAS No. 1807011-48-8): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ethyl 4-amino-5-cyanopicolinate, identified by the chemical abstracts service number CAS No. 1807011-48-8, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, featuring a picolinic acid derivative structure, has garnered attention due to its versatile applications and potential in various biochemical pathways. The presence of both amino and cyano functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structural uniqueness of Ethyl 4-amino-5-cyanopicolinate lies in its ability to participate in multiple chemical reactions, making it a pivotal building block in organic synthesis. The amino group provides a nucleophilic center, facilitating reactions such as nucleophilic substitution and condensation, while the cyano group introduces a polar nature, enhancing solubility and reactivity in polar solvents. These characteristics have positioned this compound as a key player in the synthesis of pharmaceutical intermediates and fine chemicals.
In recent years, Ethyl 4-amino-5-cyanopicolinate has been explored for its potential applications in medicinal chemistry. Researchers have been particularly interested in its role as a precursor for the development of antimicrobial and anti-inflammatory agents. The compound's ability to undergo further functionalization allows for the creation of derivatives with enhanced biological activity. For instance, modifications at the amino and cyano positions can lead to compounds with improved binding affinity to target enzymes and receptors, thereby increasing their therapeutic efficacy.
One of the most promising areas of research involving Ethyl 4-amino-5-cyanopicolinate is its use in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. Ethyl 4-amino-5-cyanopicolinate, with its reactive sites, offers a scaffold for creating such inhibitors. Its incorporation into drug candidates has shown promise in preclinical studies, where it demonstrated the ability to disrupt abnormal signaling cascades without significant off-target effects.
Moreover, the compound has found utility in materials science and nanotechnology. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. In these contexts, Ethyl 4-amino-5-cyanopicolinate can be used to develop new materials with enhanced conductivity or light-absorbing capabilities. This interdisciplinary application highlights the compound's versatility beyond traditional pharmaceutical uses.
The synthesis of Ethyl 4-amino-5-cyanopicolinate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between picolinic acid derivatives and appropriate reagents under controlled conditions. Advances in catalytic systems have improved the efficiency of these processes, making large-scale production more feasible. Additionally, green chemistry principles have been increasingly applied to minimize waste and reduce environmental impact during synthesis.
Quality control and analytical techniques are essential for ensuring the integrity of Ethyl 4-amino-5-cyanopicolinate throughout its production and application phases. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods for characterizing the compound's purity and structure. These analytical tools provide detailed insights into the molecular composition, helping researchers verify that the final product meets stringent specifications for use in pharmaceuticals or other applications.
Future research directions for Ethyl 4-amino-5-cyanopicolinate are likely to focus on expanding its therapeutic applications through structural modifications and computational modeling. By leveraging computational chemistry techniques such as molecular docking and quantum mechanical calculations, scientists can predict how different derivatives might interact with biological targets. This approach accelerates the drug discovery process by identifying promising candidates before they are synthesized experimentally.
The growing interest in personalized medicine also presents opportunities for utilizing Ethyl 4-amino-5-cyanopicolinate in tailored therapeutic strategies. By understanding individual genetic profiles, researchers can design customized drug regimens that maximize efficacy while minimizing side effects. The compound's role as a versatile intermediate makes it an ideal candidate for generating libraries of diverse molecules that can be screened against specific patient populations.
In conclusion, Ethyl 4-amino-5-cyanopicolinate (CAS No. 1807011-48-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and nanotechnology. As research continues to uncover new ways to utilize this compound, its importance is likely to grow further, driving innovation and progress in both academic and industrial settings.
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